dimethyl 2-{2,2,6,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, including the formation of the quinoline core, the introduction of the sulfonyl group, and the formation of the dithiole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the dithiole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols
Scientific Research Applications
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It may be used in studies of enzyme inhibition or as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or resistance to oxidation.
Mechanism of Action
The mechanism by which DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its interaction with specific molecular targets. The sulfonyl and dithiole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quinoline core can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, sulfonyl-containing compounds, and dithiole derivatives. Examples include:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Sulfonyl-containing compounds: These compounds contain the sulfonyl group and can undergo similar chemical reactions.
Dithiole derivatives: These compounds contain the dithiole ring and may have similar chemical properties.
Uniqueness
DIMETHYL 2-[2,2,6,7-TETRAMETHYL-1-[(4-METHYLPHENYL)SULFONYL]-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H27NO6S4 |
---|---|
Molecular Weight |
589.8 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6,7-tetramethyl-1-(4-methylphenyl)sulfonyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H27NO6S4/c1-14-8-10-17(11-9-14)38(31,32)28-19-13-16(3)15(2)12-18(19)20(23(35)27(28,4)5)26-36-21(24(29)33-6)22(37-26)25(30)34-7/h8-13H,1-7H3 |
InChI Key |
MGYPCDRRDUUGHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C(=C3)C)C)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C2(C)C |
Origin of Product |
United States |
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